molecular formula C6H4NNaO3 B1294488 Sodium 2-nitrophenolate CAS No. 824-39-5

Sodium 2-nitrophenolate

Cat. No. B1294488
CAS RN: 824-39-5
M. Wt: 161.09 g/mol
InChI Key: AXKBOWBNOCUNJL-UHFFFAOYSA-M
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Description

Sodium 2-nitrophenolate, also known as sodium nitrophenolate, is an organic compound with the molecular formula C6H4NO3Na. It is a white solid with a melting point of 91-92 °C. It is soluble in water, alcohols, and other organic solvents. This compound is used in a variety of scientific applications and is a common reagent in synthetic organic chemistry.

Scientific Research Applications

Nanocatalytic Applications

  • Catalytic Reduction of Nitrophenols : Sodium 2-nitrophenolate plays a role in the catalytic reduction of nitrophenol compounds, a process significant in removing hazardous dyes from aqueous reservoirs. Studies have explored nanocatalytic systems using sodium borohydride as the reducing agent for this purpose (Din et al., 2020).

Environmental Impact

  • Formation in Environmental Waters : Research indicates that this compound can form in environmental waters, particularly when sodium nitrite is introduced into phenolic waters. This reaction is significant as it occurs under various conditions and contributes to the production of toxic mononitrophenols (Patnaik & Khoury, 2004).

Agricultural and Food Safety

  • Use as a Plant Growth Regulator : this compound is utilized as a universal growth regulator in agriculture. It positively influences plant and animal growth but raises concerns due to its potential hazards to human health, including cytotoxic and mutagenic effects (Zou et al., 2022).

Nonlinear Optical Materials

  • Crystal Growth for Nonlinear Optics : Research has focused on the crystal growth of sodium p-nitrophenolate dihydrate, a semiorganic nonlinear optical crystal. This material is reported to have effective nonlinear optical coefficients and is used in various optical applications (Vanishri et al., 2005). Additionally, the structural and optical properties of similar compounds, like sodium 3-methyl-4-nitrophenolate dihydrate, have been investigated for their potential in nonlinear optics (Masse et al., 1999).

Mechanism of Action

Target of Action

Sodium 2-nitrophenolate primarily targets cation channels (Ca 2+, K +, and Na +) in cells . It also interacts with nitrate reductase and nitrate transporter , two key enzymes related to the nitrate reduction pathway .

Mode of Action

The phosphorylated form of sodium para-nitrophenolate reduces the activity of cation channels by inhibiting the activity of the enzyme tyrosine phosphatase . This interaction leads to changes in the cell’s ion balance, affecting various cellular processes. Additionally, this compound has been found to upregulate nitrate reductase and nitrate transporter, promoting the denitrification process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitrate reduction pathway . By upregulating nitrate reductase and nitrate transporter, this compound promotes the conversion of nitrate to nitrogen gas, a process known as denitrification. This can have significant downstream effects, particularly in environments with high nitrate levels.

Result of Action

The action of this compound results in improved denitrification efficiency in bacteria . This can lead to an increase in the removal rate of nitrates from the environment, making this compound a promising tool for treating high-nitrate wastewater .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its ability to promote denitrification is particularly useful in environments with high-salt and high-nitrogen conditions, such as certain types of wastewater . .

Safety and Hazards

Sodium 2-nitrophenolate should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Also, avoid breathing mist, gas or vapors, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Sodium 2-nitrophenolate plays a significant role in biochemical reactions, particularly in plant growth regulation. It interacts with various enzymes and proteins, such as nitrate reductase and nitrate transporter, which are crucial for the nitrate reduction pathway . These interactions enhance the denitrification process, making this compound a valuable compound in agricultural applications.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. In plants, it has been shown to improve seed germination and seedling growth under salt stress conditions . It enhances the activities of antioxidant enzymes like superoxide dismutase, peroxidase, and catalase, thereby reducing oxidative stress in cells. Additionally, this compound influences cell signaling pathways and gene expression, contributing to improved stress tolerance and overall plant health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to the activation or inhibition of enzymes involved in critical biochemical pathways . For instance, it upregulates nitrate reductase and nitrate transporter, enhancing the nitrate reduction process . These molecular interactions result in significant changes in gene expression and cellular metabolism, promoting growth and stress resilience.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that its stability and degradation are influenced by factors such as temperature and storage conditions . Over time, the compound may undergo degradation, leading to changes in its efficacy and impact on cellular functions. Long-term exposure to this compound has been observed to maintain its beneficial effects on cellular processes, although the extent of these effects may diminish with prolonged use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to enhance growth and stress tolerance without causing adverse effects . High doses may lead to toxicity and negative impacts on cellular functions. It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrate reduction and denitrification . It interacts with enzymes such as nitrate reductase, which plays a pivotal role in converting nitrate to nitrite. This interaction enhances the efficiency of the denitrification process, leading to improved nitrogen metabolism and reduced environmental impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is crucial for its overall efficacy and impact on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is often localized in compartments where it can interact with target enzymes and proteins . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

properties

IUPAC Name

sodium;2-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKBOWBNOCUNJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-75-5 (Parent)
Record name Sodium 2-nitrophenolate
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DSSTOX Substance ID

DTXSID5035616
Record name Sodium 2-nitrophenolate
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Molecular Weight

161.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824-39-5, 36729-73-4
Record name Sodium 2-nitrophenolate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-nitro-, sodium salt (1:1)
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Record name Sodium 2-nitrophenolate
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Record name Sodium 2-nitrophenolate
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Record name 2-Nitrophenol sodium salt
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Record name SODIUM 2-NITROPHENOLATE
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Synthesis routes and methods

Procedure details

A solution of sodium nitrophenoxide is prepared by slowly adding a solution of 4-nitrophenol (119.6 g, 0.86 moles) in 285 mls tetrahydrofuran to a cooled slurry of sodium hydride (34.4 g of a 60% mineral oil dispersion, 0.86 moles) in 285 mls tetrahydrofuran. This solution is slowly added to the flask containing the phosphazene mixture. The resulting solution is refluxed for sixty-five hours. After this time the reaction mixture is cooled, filtered to remove sodium chloride and washed with hot tetrahydrofuran. The filtrate is concentrated, poured over crushed ice and macerated. The gummy oil is washed with large quantities of water and methanol, and dried in a dessicator to yield 71.6 of of a light brown solid (30% yield based on the phosphazene starting material). 31P NMR (DMSO) δ8.8(m), δ-12.8 (m); 1H NMR (DMSO-d6) δ8.1 (d, J=7 Hz), δ7.4-6.7 (unresolved), relative intensities 1:5.
Quantity
119.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Sodium 2-nitrophenolate form complexes with crown ethers? If so, which ones?

A1: Yes, this compound can form complexes with certain crown ethers. Research indicates that it forms complexes with benzo-15-crown-5 (B15C5), dibenzo-18-crown-6 (DB18C6), and dibenzo-24-crown-8 (DB24C8) []. One notable example is the formation of the complex [(this compound)2(DB24C8)], where two this compound molecules coordinate with one DB24C8 molecule.

Q2: What analytical technique has been used to quantify this compound in complex mixtures?

A2: While the provided research papers do not directly discuss the quantification of this compound, one paper details a method for analyzing various plant growth regulators in water-soluble fertilizers using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) []. While not specifically used for this compound in these papers, HPLC-MS/MS could potentially be adapted for its quantification in complex mixtures due to its high sensitivity and selectivity.

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